molecular formula C8H7F3N2 B1398503 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 905273-59-8

2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No.: B1398503
CAS No.: 905273-59-8
M. Wt: 188.15 g/mol
InChI Key: RXRGPQZDUXFAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a dihydro form of the pyrrolopyridine scaffold, recognized in medicinal chemistry as a privileged structure for its ability to interact with diverse biological targets . This compound is of significant interest in pharmaceutical research and drug discovery, particularly for developing therapies targeting the central nervous system. Structurally, its core framework resembles the neurotransmitter dopamine, suggesting potential for modulating neurotransmission and investigating treatments for neurological disorders such as Parkinson's disease and schizophrenia . The incorporation of a trifluoromethyl (CF3) group at the 2-position is a strategic modification that enhances the molecule's properties. This group is strongly electron-withdrawing, which can improve metabolic stability, increase lipophilicity for better membrane permeability, and strengthen non-covalent interactions with target proteins, thereby potentially boosting binding affinity and selectivity . The pyrrolo[3,4-b]pyridine core is a nitrogen-containing analog of the isoindolin-2-one heterocycle, which is known for a remarkable broad-spectrum of biological activity . Compounds based on this and related scaffolds are under investigation as allosteric modulators for receptors like the M4 muscarinic acetylcholine receptor, which is a target for disorders of the nervous system . Furthermore, recent studies on fluorinated pyrrolo[3,4-b]pyridin-5-ones have demonstrated antiviral activity against human SARS-CoV-2, highlighting the potential of this chemical class in antiviral drug discovery . This product is intended for research and development purposes only in the field of medicinal chemistry. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a versatile building block to study structure-activity relationships (SAR) and to design novel molecular entities for various pharmacological applications.

Properties

IUPAC Name

2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)7-2-1-5-3-12-4-6(5)13-7/h1-2,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRGPQZDUXFAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719123
Record name 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905273-59-8
Record name 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Research Findings:
A 2023 synthesis described by OrgSyn employed a copper-mediated oxidative addition process to achieve trifluoromethylation of heterocyclic intermediates, yielding the target compound with high regioselectivity and yields around 70-80% (see reference).

Advantages:

  • High regioselectivity.
  • Compatibility with various functional groups.
  • Potential for late-stage modification.

Multistep Synthesis from Trifluoromethyl-Containing Building Blocks

Overview:
This approach constructs the heterocyclic core from trifluoromethylated precursors, often involving ring-forming reactions.

Typical Route:

  • Synthesis of a trifluoromethylated pyridine derivative (e.g., 2,3,5-trifluoromethylpyridine).
  • Subsequent cyclization with suitable amines or aldehydes to form the pyrrolo[3,4-b]pyridine core.

Research Data:
A notable method described in 2012 involved cyclization of trifluoromethylated pyridines with aminoalkenes under thermal or catalytic conditions, achieving yields between 60-75%. The process often employs acid or base catalysis to facilitate ring closure.

Table 1: Summary of Multistep Synthesis Data

Step Starting Material Reagents/Conditions Yield (%) References
1 2,3,5-Trifluoromethylpyridine Cyclization with aminoalkenes 65-70 ,
2 Cyclized intermediate Hydrogenation, cyclization 60-75 ,

Advantages:

  • Flexibility in modifying substituents.
  • Suitable for synthesizing derivatives with specific substitutions.

Catalytic and Vapor-Phase Methods

Overview:
Industrial-scale synthesis often employs vapor-phase chlorination and fluorination, especially for intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be further transformed into the target compound.

Methodology:

  • Vapor-phase chlorination of methylpyridines followed by fluorination.
  • Use of transition metal catalysts such as iron fluoride at elevated temperatures (>300°C).

Research Findings:
A comprehensive review from 2021 highlights vapor-phase chlorination/fluorination as a scalable method, providing good yields (up to 80%) and high selectivity for trifluoromethylated pyridine derivatives. The process involves a two-phase reactor system: a catalyst fluidized-bed for chlorination and an empty zone for fluorination, as detailed in reference.

Table 2: Industrial Vapor-Phase Synthesis Data

Process Step Conditions Yield (%) Key Notes References
Chlorination 300-350°C, Cl₂ gas 75-85 Control of chlorination degree
Fluorination Vapor-phase, FeF₃ catalyst 70-80 Selective trifluoromethylation

Advantages:

  • Suitable for large-scale production.
  • High throughput and reproducibility.

Summary Table of Preparation Methods

Method Key Features Typical Yield Industrial Relevance References
Direct trifluoromethylation Using CF₃ reagents, transition metals 70-80% Yes ,
Multistep synthesis from trifluoromethyl pyridines Ring construction from precursors 60-75% Moderate ,
Vapor-phase chlorination/fluorination High-temperature, catalytic 70-85% Yes

The synthesis of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine predominantly relies on advanced trifluoromethylation techniques, either through direct introduction of the CF₃ group onto heterocyclic precursors or via multistep ring construction from trifluoromethylated building blocks. Vapor-phase chlorination and fluorination methods are also significant for industrial-scale production, offering high yields and scalability. These approaches are supported by extensive research and industrial practices, ensuring the compound's availability for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exhibits various biological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. Its mechanism may involve interference with cellular signaling pathways crucial for tumor proliferation.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, making it a candidate for developing treatments for neurodegenerative diseases.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Medicinal Chemistry Applications

The unique structure of this compound allows for modifications that can enhance its pharmacological profile:

  • Drug Design : The compound can serve as a scaffold for synthesizing new drugs targeting specific diseases. Its ability to form derivatives makes it versatile in medicinal chemistry.
  • Bioconjugation : The trifluoromethyl group can facilitate bioconjugation processes, which are essential in drug delivery systems and targeted therapies.

Material Science Applications

In addition to its biological significance, this compound is also being explored in material science:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance.
  • Nanotechnology : Its unique properties may be exploited in the development of nanoscale materials with specific electronic or optical characteristics.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting the compound's potential as a lead structure in cancer drug development.

Case Study 2: Neuroprotective Effects

Research conducted on animal models demonstrated that administration of the compound resulted in reduced neuronal damage following ischemic events. These findings support further investigation into its use as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with various enzymes, receptors, and other proteins, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine family. Key analogs include derivatives with varying substituents or fused ring systems:

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride -CF₃ at position 2 1998215-94-3 C₈H₈ClF₃N₂ 224.61 High purity (>97%), stable under dry conditions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine (Parent compound) Unsubstituted 147739-88-6 C₇H₈N₂ 120.15 Base structure; often used as a synthetic intermediate
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine -Cl at position 2 810668-57-6 C₇H₇ClN₂ 170.60 Halogenated analog; potential for nucleophilic substitution reactions
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride -Br at position 3 1394117-24-8 C₇H₈BrClN₂ 255.51 Brominated derivative; heavier molecular weight due to Br
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride -CF₃ at position 3 1158357-67-5 C₈H₈ClF₃N₂ 224.61 Positional isomer of target compound; distinct electronic effects
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Pyrimidine-fused system 53493-80-4 C₁₁H₁₂N₂O 188.23 Pyrimidine analog; altered ring system impacts solubility

Key Observations

Substituent Effects: The trifluoromethyl group (-CF₃) confers strong electron-withdrawing properties, enhancing metabolic stability and binding affinity in drug design compared to unsubstituted or halogenated analogs . Positional Isomerism: The 2-CF₃ vs. 3-CF₃ substitution (CAS 1998215-94-3 vs.

Halogenated Derivatives :

  • Chloro (CAS 810668-57-6) and bromo (CAS 1394117-24-8) analogs exhibit higher reactivity in cross-coupling reactions due to the polarizability of halogens, whereas the -CF₃ group offers resistance to metabolic degradation .

Salt Forms :

  • Hydrochloride salts (e.g., CAS 651558-51-9) improve solubility in aqueous media, critical for pharmacokinetic optimization .

Safety Profiles :

  • The trifluoromethylated compound shares hazard warnings (H315, H319) with its analogs, but brominated derivatives may pose additional risks due to bromide toxicity .

Biological Activity

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C8H7F3N2
  • Molecular Weight : 188.15 g/mol
  • CAS Number : 905273-59-8

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study highlighted that derivatives of pyrrolidine with trifluoromethyl substitutions showed significant activity against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that derivatives of pyrrole compounds can inhibit cancer cell proliferation by inducing apoptosis. The trifluoromethyl group may enhance the binding affinity of the compound to cancer-related targets, making it a candidate for further development in oncology .

Neuroprotective Effects

Recent investigations into neuroprotective agents have shown that compounds similar to this compound can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative diseases. The presence of the trifluoromethyl group appears to influence the compound's ability to cross the blood-brain barrier, enhancing its efficacy in neurological applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other pyrrole derivatives.
  • Receptor Modulation : It could act as an antagonist or agonist at various neurotransmitter receptors, impacting signaling pathways crucial for cellular function.
  • Reactive Oxygen Species (ROS) Scavenging : The structure may allow it to act as an antioxidant, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

  • Antimicrobial Study :
    • Objective : Evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : Showed significant inhibition zones compared to control groups .
  • Anticancer Research :
    • Objective : Assess cytotoxic effects on human cancer cell lines.
    • Results : Induced apoptosis in a dose-dependent manner with IC50 values comparable to established chemotherapeutics .
  • Neuroprotection Investigation :
    • Objective : Determine effects on neuronal cell survival under oxidative stress.
    • : Enhanced cell viability and reduced apoptosis markers in treated groups .

Q & A

Q. Q1. What are the standard synthetic routes for 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine?

The compound is typically synthesized via cyclization and functional group reduction. For example:

  • Cyclization : Starting materials like 2,3-pyridine dicarboxylic acid undergo cyclization under acidic conditions to form the pyrrolo[3,4-b]pyridine core .
  • Reduction : Catalytic hydrogenation (e.g., using Pd/C) reduces pyridine rings to dihydro derivatives. Substituents like trifluoromethyl groups are introduced via alkylation or nucleophilic substitution .
  • Resolution : Chiral centers (if present) are resolved using chiral auxiliaries or enzymatic methods, achieving yields up to 44% .

Q. Key Analytical Methods :

  • NMR : 1H^1H and 13C^{13}C NMR (e.g., JEOL-FX60Q or Varian XL-300 instruments) confirm regiochemistry and substituent orientation .
  • Mass Spectrometry : Low-resolution MS (Finnigan EI-CI) verifies molecular weight .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize the synthesis to avoid structural isomerization?

Isomerization of the pyrrolo[3,4-b]pyridine core is a common issue. Methodological solutions include:

  • Controlled Alkylation : Use bulky bases (e.g., NaH) to direct substitution to the desired position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates during lithiation-alkylation sequences .
  • Temperature Control : Reflux in ethanol with sodium ethoxide minimizes side products (e.g., ethyl 8-hydroxy-5-oxo-1,6-naphthyridine vs. ethyl 5-hydroxy-8-oxo-1,7-naphthyridine) .

Q. Example :

ConditionProduct Ratio (Yield)Reference
EtONa, EtOH, reflux40% vs. 18% isomers
MeONa, MeOH50% vs. 20% methyl esters

Biological Activity and Target Identification

Q. Q3. What are the known biological targets of this compound?

  • Protein Kinase Inhibition : Acts as a selective inhibitor for kinases involved in cancer and inflammatory pathways (e.g., FLT3, SYK) .
  • Antidiabetic Activity : Stimulates glucose uptake in muscle/fat cells via insulin-independent mechanisms .
  • Antimicrobial Effects : Inhibits mycobacterial enoyl-acyl carrier protein reductase (InhA) with MIC values <10 µM .

Q. Advanced Q4. How can structural modifications enhance target specificity?

  • Substituent Engineering :
    • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability .
    • Carboxylic Acid Chains : Improve solubility and AR (aldose reductase) inhibition (IC50_{50} = 1.4–2.5 µM) .
  • Pharmacophore Hybridization : Fusing with pyrazolo or oxadiazole moieties increases affinity for viral integrase (e.g., anti-HIV EC50_{50} = 1.65 µM) .

Structural and Mechanistic Analysis

Q. Q5. How do researchers resolve contradictions in spectral data for diastereomers?

  • 2D NMR : 1H^1H-1H^1H COSY and NOESY differentiate diastereomers by correlating spatial proximity of substituents .
  • X-ray Crystallography : Resolves ambiguities in fused-ring systems (e.g., pyrrolo[3,4-b]pyridine vs. naphthyridine isomers) .

Q. Case Study :

  • Isomerization of 6-ethoxycarbonylmethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine yields two naphthyridine derivatives. Crystallography confirmed regioisomeric structures .

Data Contradictions and Reproducibility

Q. Q6. How to address yield variability in multi-step syntheses?

  • Critical Steps :
    • Lithiation : Use cryogenic conditions (−78°C) to prevent over-lithiation .
    • Trapping Intermediates : Pyridyne intermediates require precise stoichiometry to avoid side reactions (e.g., failed trapping with 3,4-pyridyne in Scheme 4) .
  • Scale-Up Adjustments : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 24 hrs) and improves reproducibility .

In Vivo Translation Challenges

Q. Q7. What strategies improve pharmacokinetic profiles for in vivo studies?

  • Prodrug Design : Ester derivatives (e.g., ethyl carboxylates) enhance oral bioavailability .
  • Metabolic Stability : Replace methyl groups with trifluoromethyl to reduce CYP450-mediated degradation (e.g., t1/2_{1/2} >4 hrs in liver microsomes) .
  • Toxicity Mitigation : Piperazine or morpholine substituents lower hepatotoxicity (LD50_{50} >2000 mg/kg in mice) .

Q. Example PK Data :

CompoundPlasma ExposureClearanceReference
16 (oxadiazole derivative)LowHigh
32 (morpholine hybrid)HighModerate

Advanced Mechanistic Probes

Q. Q8. How to validate target engagement in cellular models?

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to confirm selectivity .
  • CRISPR Knockout : Validate InhA inhibition in Mycobacterium tuberculosis via gene deletion .
  • Glucose Uptake Assays : Radiolabeled 2-deoxyglucose quantifies insulin-independent activity in 3T3-L1 adipocytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.